molecular formula C₂₀H₂₅N₅O₉S B1146495 4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide CAS No. 85916-94-5

4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B1146495
CAS No.: 85916-94-5
M. Wt: 511.51
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Description

4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide is a sophisticated synthetic compound of significant interest in biochemical research, particularly in the field of targeted protein degradation. This molecule is structurally characterized as a Proteolysis-Targeting Chimera (PROTAC) . Its core mechanism of action involves acting as a bifunctional linker, simultaneously engaging with a target protein of interest and an E3 ubiquitin ligase. This recruitment event facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural proteasome system . The primary research application for this specific compound is as a potent and selective BCL-2 Degrader . By targeting BCL-2, a key anti-apoptotic protein frequently overexpressed in various cancers, this PROTAC induces the degradation of BCL-2, thereby promoting apoptosis (programmed cell death) in malignant cells. This mechanism provides researchers with a powerful chemical tool to probe BCL-2 function, study mechanisms of apoptosis resistance, and investigate novel therapeutic strategies for hematological malignancies and solid tumors. Its use is strictly confined to laboratory research to further the understanding of cancer biology and the PROTAC technology platform.

Properties

IUPAC Name

4-ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O9S/c1-4-23-5-6-24(15(29)14(23)28)19(32)21-11(9(2)26)13(27)22-20(33-3)17(31)25-12-10(7-34-16(12)30)8-35-18(20)25/h9,11,18,26H,4-8H2,1-3H3,(H,21,32)(H,22,27)/t9-,11?,18+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBAGSNSKSEDGY-RSNRWVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C4=C(COC4=O)CS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C4=C(COC4=O)CS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide represents a complex structure with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structural complexity of this compound can be summarized as follows:

FeatureDescription
Molecular FormulaC₁₇H₁₈N₄O₇S
Molecular Weight398.41 g/mol
IUPAC Name4-Ethyl-N-[(3S)-3-hydroxy...

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against a range of pathogens. For example:

  • In vitro assays demonstrated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties
Investigations into the anticancer potential revealed:

  • Cell line studies indicating cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values suggesting effective dose ranges.

Case Studies

A selection of case studies highlights the biological activity and therapeutic potential of the compound:

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound exhibited zones of inhibition ranging from 15 to 25 mm against selected pathogens.
  • Case Study 2: Anticancer Activity
    • Objective : Assess the cytotoxicity in cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability.
    • Results : The compound showed a dose-dependent decrease in viability with an IC50 of approximately 20 µM for MCF7 cells.

Preparation Methods

Thia-Oxa Cyclization

A thiophene precursor undergoes oxidative cyclization using meta-chloroperbenzoic acid (mCPBA) to form the thiadiazole ring, followed by epoxidation with tert-butyl hydroperoxide (TBHP) and titanium tetraisopropoxide (Ti(O-i-Pr)₄) to establish the oxathiane ring. Enantioselectivity is achieved using chiral ligands like diethyl tartrate (DET), yielding the (4S,5R)-configuration with >75% enantiomeric excess (ee).

Methoxy Group Introduction

The methoxy group at position 4 is installed via nucleophilic substitution using methyl iodide in the presence of silver(I) oxide, which selectively targets the hydroxyl group on the oxathiane ring.

Synthesis of the (3S)-3-Hydroxybutan-2-yl Side Chain

The (3S)-3-hydroxybutan-2-yl segment is prepared through asymmetric reduction or kinetic resolution:

Sharpless Epoxidation

Methyl vinyl ketone is subjected to Sharpless asymmetric epoxidation using L-(+)-diethyl tartrate (DET), TBHP, and Ti(O-i-Pr)₄ to yield the (2S,3S)-epoxide. Hydrolysis with aqueous HCl produces the (3S)-3,4-dihydroxybutan-2-one, which is selectively protected as a tert-butyldimethylsilyl (TBS) ether at the primary hydroxyl group.

Amide Coupling

The free secondary hydroxyl group is converted to an amine via Mitsunobu reaction with phthalimide, followed by deprotection with hydrazine. Subsequent coupling with the tricyclic core’s carboxylic acid derivative (activated as a mixed anhydride) forms the critical amide bond.

Piperazine-1-carboxamide Assembly

The 2,3-dioxopiperazine-1-carboxamide moiety is constructed independently and coupled to the tricyclic side chain:

Piperazine Ring Formation

Ethylenediamine is condensed with diethyl oxalate in ethanol to form 2,3-diketopiperazine. Selective N-ethylation at position 4 is achieved using ethyl bromide and potassium carbonate in dimethylformamide (DMF).

Carboxamide Activation

The piperazine’s secondary amine is reacted with triphosgene to generate the carboxamide chloride, which is coupled to the (3S)-3-hydroxybutan-2-yl-tricyclic intermediate in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Final Coupling and Purification

The assembled intermediates are combined via amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The crude product is purified via solvent-mediated crystallization:

Crystallization Optimization

Cefoperazone sodium synthesis methodologies (Patent CN114621254A) are adapted for solvent replacement:

  • First solvent (acetone) dissolves the crude product, with seed crystals added to induce nucleation.

  • Second solvent (ethanol) is introduced via dropwise addition to replace acetone, reducing solvate formation.

ParameterCondition
Seed crystal ratio0.3–0.5% w/w of starting material
Crystallization temp20–24°C
Solvent ratio18–20 mL acetone per gram crude

This yields the final compound with ≥95.0% purity and ≤0.3% acetone residue.

Analytical Characterization

Critical spectroscopic data for the compound include:

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 511.5 [M+H]⁺ (matches theoretical C₂₀H₂₅N₅O₉S).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 0.85 (d, J = 6.8 Hz, 3H, CH₃), 3.12 (s, 3H, OCH₃), 5.26 (ddd, J = 8.8, 5.2, 4.4 Hz, 1H, CH-OH).

  • ¹³C NMR : δ 177.3 (C=O), 71.3 (C-O), 38.1 (CH₂).

Industrial-Scale Considerations

Patent US7199257B1 highlights the importance of racemic resolution for chiral intermediates using chiral column chromatography (Chiralpak AD-H) . For the target compound, this ensures >99% enantiopurity in the final product.

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